

Application Notes and Protocols for Betapressin (Penbutolol) Administration in Placebo-Controlled Studies

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Compound of Interest

Compound Name: *Betapressin*

Cat. No.: *B1679224*

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These application notes provide a comprehensive overview of the administration of **Betapressin** (penbutolol), a non-selective beta-adrenergic blocker, in the context of placebo-controlled clinical studies for the treatment of hypertension. The following sections detail the mechanism of action, summarize quantitative data from clinical trials, and provide a detailed experimental protocol for conducting a representative study.

Mechanism of Action

Betapressin is the brand name for penbutolol, a non-selective beta-adrenergic receptor blocker.^{[1][2]} It exerts its antihypertensive effects by competitively blocking beta-1 (β_1) and beta-2 (β_2) adrenergic receptors.^{[1][3]}

- **Cardiac Effects (β_1 blockade):** Blockade of β_1 receptors in the heart muscle and sinoatrial node leads to a decrease in heart rate and cardiac output, which contributes to a reduction in blood pressure.^{[1][4]}
- **Renal Effects (β_1 blockade):** **Betapressin** also blocks β_1 receptors in the kidneys, which inhibits the release of renin. This, in turn, reduces the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a decrease in blood volume and blood pressure.^[1]

- **Vascular Effects (β_2 blockade):** Blockade of β_2 receptors in vascular smooth muscle can lead to vasoconstriction. However, the primary antihypertensive effect of non-selective beta-blockers is attributed to their impact on the heart and renin-angiotensin system.

The signaling pathway for **Betapressin**'s action on a cardiac myocyte is initiated by its binding to the β_1 -adrenergic receptor, a G-protein coupled receptor (GPCR). This blockade prevents the binding of catecholamines (epinephrine and norepinephrine), thereby inhibiting the activation of adenylyl cyclase and the subsequent conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), causing a decrease in calcium ion influx and ultimately a reduction in heart rate and contractility.

Quantitative Data from Placebo-Controlled Studies

The following tables summarize the quantitative data on the efficacy of **Betapressin** in reducing blood pressure from several placebo-controlled studies.

Table 1: Dose-Response Relationship of Once-Daily Penbutolol in Mild to Moderate Hypertension[5]

Treatment Group (once daily for 6 weeks)	Mean Decline in Supine Systolic BP (mmHg)	Mean Decline in Supine Diastolic BP (mmHg)	Mean Decline in Heart Rate (beats/min)
Placebo	-	-	2.5
Penbutolol 10 mg	-	Significantly superior to placebo ($p < 0.05$)	-
Penbutolol 20 mg	Significantly larger than 10 mg group ($p < 0.05$)	Significantly superior to placebo ($p < 0.05$)	-
Penbutolol 40 mg	-	Significantly superior to placebo ($p < 0.05$)	7.2

Table 2: Efficacy of Titrated Penbutolol in Primary Hypertension[6]

Treatment Group	Initial Blood Pressure (mmHg)	Blood Pressure after Penbutolol (mmHg)
Penbutolol (50-100 mg daily)	180 ± 21 / 112 ± 8	154 ± 25 / 94 ± 14

Table 3: Crossover Study of Penbutolol vs. Placebo in Responders[6]

Treatment	Mean Fall in Supine Blood Pressure (mmHg)
Penbutolol (same dose as titration phase)	20 / 10
Placebo	2 / 1

Table 4: Pilot Study of Single Daily Doses of Penbutolol[7]

Treatment Group (single daily dose)	Observation
Penbutolol 25 mg, 50 mg, 100 mg	Satisfactory reductions in systolic and diastolic blood pressure in supine and erect postures.
Penbutolol (all doses)	Reduction in heart rate of 6-32%.

Experimental Protocols

This section outlines a detailed methodology for a representative double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of **Betapressin** in patients with mild to moderate essential hypertension.

Study Objective

To assess the antihypertensive efficacy and safety of once-daily oral administration of **Betapressin** compared to placebo in adults with mild to moderate essential hypertension.

Study Design

- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

- Duration: 12 weeks, including a 4-week placebo run-in period and an 8-week treatment period.

Participant Selection

- Inclusion Criteria:
 - Male and female subjects aged 18-65 years.
 - Diagnosed with essential hypertension.
 - Supine diastolic blood pressure (DBP) of 95-110 mmHg at the end of the placebo run-in period.
 - Willingness to provide written informed consent.
- Exclusion Criteria:
 - Secondary hypertension.
 - History of myocardial infarction, stroke, or congestive heart failure within the past 6 months.
 - Bradycardia (heart rate < 50 bpm).
 - Asthma or chronic obstructive pulmonary disease.
 - Known hypersensitivity to beta-blockers.
 - Pregnant or lactating women.

Study Procedures

- Screening and Placebo Run-in (4 weeks):
 - Obtain written informed consent.
 - Conduct a thorough medical history and physical examination.

- Discontinue all current antihypertensive medications.
- Administer a single-blind placebo once daily for 4 weeks.
- Measure blood pressure at weeks -2 and 0.
- Randomization and Treatment (8 weeks):
 - Eligible subjects are randomized in a 1:1 ratio to receive either **Betapressin** (e.g., 20 mg) or a matching placebo once daily.
 - Dispense study medication in identical, sealed containers.
 - Blinding is maintained for subjects, investigators, and study staff.
- Study Visits and Assessments:
 - Visits are scheduled at weeks 2, 4, and 8 of the treatment period.
 - At each visit, the following assessments are performed:
 - Supine and standing blood pressure and heart rate measurements (taken in triplicate after 5 minutes of rest).
 - Adverse event monitoring.
 - Medication compliance assessment.
 - At baseline and week 8, collect blood and urine samples for routine laboratory safety tests (complete blood count, serum chemistry, urinalysis).

Outcome Measures

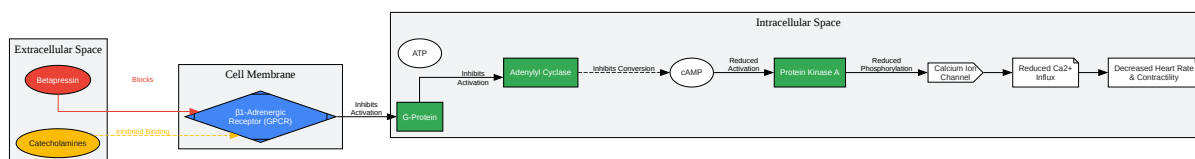
- Primary Efficacy Endpoint: Change from baseline in mean supine diastolic blood pressure at week 8.
- Secondary Efficacy Endpoints:
 - Change from baseline in mean supine systolic blood pressure at week 8.

- Change from baseline in mean standing systolic and diastolic blood pressure at week 8.
- Proportion of subjects achieving a target DBP of < 90 mmHg at week 8.
- Safety Endpoints:
 - Incidence and severity of adverse events.
 - Changes in laboratory parameters.

Statistical Analysis

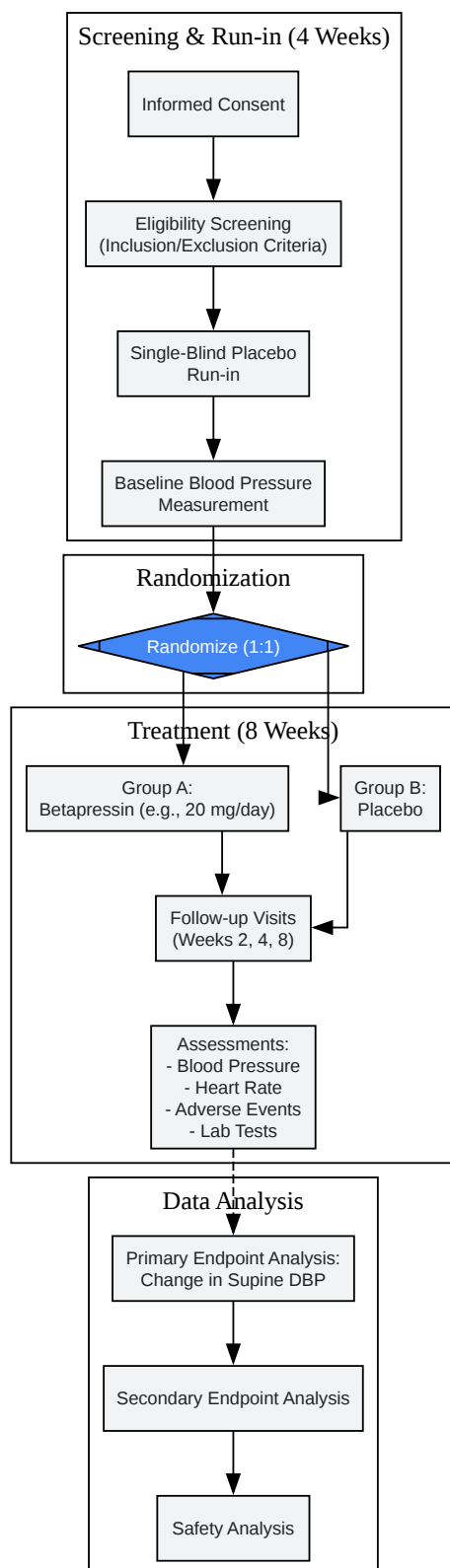
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- An analysis of covariance (ANCOVA) will be used to compare the change from baseline in supine DBP between the **Betapressin** and placebo groups, with baseline DBP as a covariate.
- Similar analyses will be performed for secondary efficacy endpoints.
- Safety data will be summarized descriptively.

Visualizations



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Caption: Signaling pathway of **Betapressin** (Penbutolol) in a cardiac myocyte.



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